5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide
Overview
Description
5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α-haloketones with sulfur sources like elemental sulfur or thiourea.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine, such as 2-methylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halides (e.g., sodium iodide), amines (e.g., methylamine), polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Thiophene oxides or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated thiophene derivatives.
Scientific Research Applications
5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological targets such as enzymes or receptors.
Material Science: It can be explored for its electronic properties and used in the development of organic semiconductors or conductive polymers.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds with target molecules. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-thiophenecarboxamide: Lacks the cyclohexyl group, which may affect its biological activity and solubility.
N-(2-methylcyclohexyl)-3-thiophenecarboxamide: Lacks the methyl group on the thiophene ring, which may influence its reactivity and interactions with biological targets.
5-methyl-N-cyclohexyl-3-thiophenecarboxamide: Lacks the methyl group on the cyclohexyl ring, which may alter its steric properties and binding affinity.
Uniqueness
5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide is unique due to the presence of both the methyl group on the thiophene ring and the 2-methylcyclohexyl group. This combination of functional groups can enhance its biological activity, solubility, and ability to interact with various targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-5-3-4-6-12(9)14-13(15)11-7-10(2)16-8-11/h7-9,12H,3-6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUCZGATOVMDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CSC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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